2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Pyridine and Fused Pyridine Derivatives : Research highlights the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the versatility of these compounds in generating diverse heterocyclic structures. These derivatives exhibit potential for further chemical modifications and applications in medicinal chemistry and drug design (Al-Issa, 2012).
Development of Pyrazolopyrimidines : Studies have explored the synthesis of novel pyrazolopyrimidines, indicating their significance in the development of new pharmacologically active compounds. These efforts underline the importance of such derivatives in enhancing the diversity of chemical entities for therapeutic exploration (Rahmouni et al., 2016).
Pharmacological Potentials
Cannabinoid Receptor Agonists : Compounds with structural similarities have been identified as potent and selective agonists of the CB2 cannabinoid receptor. Such discoveries are crucial in the development of new treatments for neuropathic pain and other conditions where the endocannabinoid system plays a regulatory role (Chu et al., 2009).
Antimicrobial Activity : Research into related heterocyclic compounds has demonstrated their antimicrobial activity, highlighting the potential of these structures in addressing the need for new antibiotics. The exploration of these compounds' biological activities is fundamental in combating resistant microbial strains (Sarvaiya et al., 2019).
Material Science and Catalysis
Metal-Organic Frameworks (MOFs) : Studies have also extended to the development of anionic metal-organic frameworks based on similar structural motifs. These MOFs have shown promise in the selective adsorption and separation of organic cationic dyes, suggesting applications in environmental cleanup and chemical separations (Yang et al., 2019).
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-16(14-8-4-3-5-9-14)18(22)19-12-15-13-20-21-11-7-6-10-17(15)21/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEBPADFVPDWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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